3,6-dimethyl-N-[2-(propan-2-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2-ISOPROPYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-ISOPROPYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate can then be treated with 2-cyanothioacetamide to form the corresponding pyridinethione, which is further reacted with various reagents to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-ISOPROPYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine and isoxazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
N~4~-(2-ISOPROPYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-(2-ISOPROPYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and fused heterocyclic compounds such as:
Thienopyridine derivatives: Known for their antimicrobial activities.
Triazolopyridine derivatives: Used in the development of pharmaceuticals and agrochemicals.
Uniqueness
N~4~-(2-ISOPROPYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents and the fusion of the isoxazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19N3O2 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
3,6-dimethyl-N-(2-propan-2-ylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-10(2)13-7-5-6-8-15(13)20-17(22)14-9-11(3)19-18-16(14)12(4)21-23-18/h5-10H,1-4H3,(H,20,22) |
InChI Key |
CMSOODHTWMIPPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=CC=C3C(C)C |
Origin of Product |
United States |
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